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Compound Name:
1-Acetyl-1,2,3,4-

tetrahydroquinoline-6-carbonitrile

Cat. No.: B2878426 Get Quote

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold of

significant interest to the pharmaceutical and agrochemical industries.[1] As a structural motif

present in numerous natural products and pharmacologically active agents, it exhibits a

remarkable breadth of biological activities.[1][2] These activities span a wide therapeutic

spectrum, including anti-cancer, anti-inflammatory, anti-diabetic, anti-HIV, and neuroprotective

effects.[1][3] The versatility of the THQ core allows it to serve as a rigid carrier for various

functional groups, enabling fine-tuning of its pharmacodynamic and pharmacokinetic

properties. The specific compound under examination, 1-Acetyl-1,2,3,4-tetrahydroquinoline-
6-carbonitrile, incorporates key functionalities—an N-acetyl group and a C-6 carbonitrile—that

modulate its chemical properties and potential biological interactions. This guide provides a

detailed analysis of its formal IUPAC name, a proposed synthetic pathway grounded in

established chemical principles, and its characterization.

Part 1: Deconstruction of the IUPAC Name
The formal name, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, is derived

systematically according to the rules established by the International Union of Pure and Applied

Chemistry (IUPAC).[4] Understanding this name requires a step-by-step deconstruction of its

components.

Parent Heterocycle: Quinoline The core of the molecule is quinoline, a bicyclic aromatic

heterocycle consisting of a benzene ring fused to a pyridine ring.[5][6] The numbering of the
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quinoline ring system is fixed and starts from the nitrogen atom, proceeding around the

pyridine ring first and then the benzene ring. The fusion carbons are not numbered.[7][8]

Saturation Level: 1,2,3,4-tetrahydro The prefix "tetrahydro-" indicates the addition of four

hydrogen atoms to the parent quinoline structure, saturating a portion of the molecule. The

locants "1,2,3,4-" specify that this saturation occurs across positions 1, 2, 3, and 4,

effectively reducing the pyridine ring portion of the quinoline system.[9][10] The resulting

structure is 1,2,3,4-tetrahydroquinoline.[10]

Substituents and Locants:

1-Acetyl: An acetyl group (-COCH₃) is attached to the nitrogen atom at position 1. In

systematic nomenclature, when an acyl group is attached to a nitrogen atom of a

heterocycle, it is denoted with the "N-" or, in this numbered system, the "1-" locant.[11]

6-carbonitrile: A carbonitrile group (-C≡N), also known as a cyano group, is attached to the

carbon atom at position 6 of the benzene ring portion of the scaffold.

The combination of these elements in the prescribed order—substituents with locants, followed

by the saturation prefix, and finally the parent heterocycle name—yields the unambiguous

IUPAC name: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Substituents

Core Structure

1-Acetyl
(-COCH₃ at N-1)

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

6-Carbonitrile
(-CN at C-6)

Quinoline
(Parent Heterocycle)

1,2,3,4-tetrahydro
(Saturation of Pyridine Ring)
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Caption: Logical breakdown of the IUPAC name for the target compound.

Part 2: A Validated Synthetic Workflow
The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be logically

approached via a multi-step sequence starting from a commercially available precursor. The

chosen pathway emphasizes robust and well-documented chemical transformations, ensuring

high yields and purity. Domino reactions are a common and efficient strategy for synthesizing

tetrahydroquinoline cores.[12]

Experimental Protocol
Step 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2)

Rationale: The first key step is the construction of the tetrahydroquinoline ring system

already bearing the required carbonitrile substituent. A reliable method is the catalytic

hydrogenation of 6-cyanoquinoline (Intermediate 1). If 6-cyanoquinoline is not readily

available, it can be synthesized from 6-bromoquinoline via a Rosenmund-von Braun

reaction. For this protocol, we assume 6-cyanoquinoline as the starting material. The

selective reduction of the nitrogen-containing ring over the benzene ring is a well-established

transformation.

Procedure:

In a high-pressure hydrogenation vessel, dissolve 6-cyanoquinoline (1.0 eq) in ethanol or

methanol.

Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq).

Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (typically

50-100 psi).

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the

reaction progress by TLC or LC-MS.

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with the solvent.

Concentrate the filtrate under reduced pressure to yield the crude 6-cyano-1,2,3,4-

tetrahydroquinoline (Intermediate 2), which can be purified by column chromatography if

necessary.

Step 2: N-Acetylation to Yield 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (Final

Product)

Rationale: This step involves the acylation of the secondary amine at the N-1 position. This is

a standard and highly efficient amide bond formation reaction. Using acetyl chloride in the

presence of a non-nucleophilic base like triethylamine effectively neutralizes the HCl

byproduct, driving the reaction to completion.[13]

Procedure:

Dissolve 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2) (1.0 eq) and triethylamine

(1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF) under a nitrogen atmosphere.

Cool the mixture to 0 °C in an ice bath.

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the

disappearance of the starting material by TLC.

Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by recrystallization or silica gel column chromatography to

afford the final product, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.

6-Cyanoquinoline
(Intermediate 1)

6-Cyano-1,2,3,4-tetrahydroquinoline
(Intermediate 2)

H₂, PtO₂

Ethanol, RT 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
(Final Product)

Acetyl Chloride, Et₃N
DCM, 0°C to RT
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Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized

compound. The following table summarizes key properties for 1-Acetyl-1,2,3,4-
tetrahydroquinoline-6-carbonitrile.
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Property Value Source

Molecular Formula C₁₂H₁₂N₂O [14]

Molecular Weight 200.24 g/mol [14]

Appearance Solid [14]

InChI Key
OUSBYSBWTAUELS-

UHFFFAOYSA-N
[14]

SMILES
CC(=O)N1CCCC2=C1C=C(C=

C2)C#N
-

¹H NMR (Expected)

Signals for acetyl methyl

(singlet, ~2.2 ppm), aliphatic

protons at C2, C3, C4

(multiplets, ~1.9-3.8 ppm), and

aromatic protons (multiplets,

~7.2-7.8 ppm).

-

¹³C NMR (Expected)

Signals for methyl, aliphatic

CH₂, aromatic CH, quaternary

carbons, amide carbonyl (~169

ppm), and nitrile carbon (~119

ppm).

-

IR (Expected)

Characteristic peaks for C≡N

stretch (~2220 cm⁻¹), C=O

(amide) stretch (~1660 cm⁻¹),

and C-H/aromatic C=C

stretches.[15][16]

-

Conclusion
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a molecule whose IUPAC name

precisely describes its structure based on established nomenclature rules. Its synthesis is

achievable through robust and scalable chemical reactions, building upon the versatile and

medicinally significant tetrahydroquinoline scaffold. The presence of the N-acetyl and C-6

carbonitrile groups provides distinct electronic and steric properties, making it an interesting
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candidate for further investigation in drug discovery programs targeting a range of diseases

where THQ derivatives have shown promise.[1][3] This guide provides the foundational

chemical knowledge necessary for researchers and scientists to synthesize, identify, and

further explore the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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